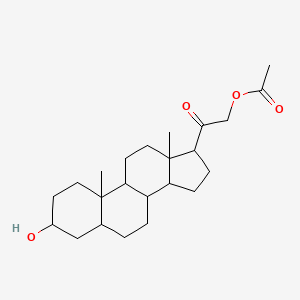

(3alpha,5beta)-Tetrahydro 11-Deoxycorticosterone 21-Acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3alpha,5beta)-Tetrahydro 11-Deoxycorticosterone 21-Acetate is a synthetic steroid derivative. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is related to corticosteroids, which are involved in a wide range of physiological processes including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha,5beta)-Tetrahydro 11-Deoxycorticosterone 21-Acetate typically involves multiple steps, starting from a suitable steroid precursor. The process may include:

Hydrogenation: To reduce double bonds in the steroid nucleus.

Acetylation: Introduction of an acetate group at the 21st position.

Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would involve large-scale synthesis using similar steps as in the laboratory but optimized for efficiency and yield. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or alcohols.

Reduction: Reduction reactions can further hydrogenate the compound.

Substitution: Various functional groups can be introduced or modified through substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce fully saturated steroids.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of (3alpha,5beta)-Tetrahydro 11-Deoxycorticosterone 21-Acetate involves its interaction with specific molecular targets such as steroid receptors. These interactions can modulate gene expression and influence various physiological processes. The pathways involved may include the regulation of inflammation, immune response, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Corticosterone: A naturally occurring corticosteroid with similar physiological effects.

Prednisolone: A synthetic corticosteroid used in the treatment of inflammatory conditions.

Dexamethasone: Another synthetic corticosteroid with potent anti-inflammatory properties.

Uniqueness

(3alpha,5beta)-Tetrahydro 11-Deoxycorticosterone 21-Acetate is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other corticosteroids.

Biological Activity

(3alpha,5beta)-Tetrahydro 11-Deoxycorticosterone 21-Acetate (THDOC) is a synthetic derivative of 11-deoxycorticosterone (DOC), a steroid hormone produced in the adrenal cortex. Understanding the biological activity of THDOC is crucial for its potential therapeutic applications, particularly in endocrine disorders and its role in steroidogenesis.

Chemical Structure and Synthesis

THDOC is characterized by its unique steroid structure, which includes a tetrahydro configuration and an acetate group at the 21 position. The synthesis of THDOC typically involves the reduction of DOC followed by acetylation, resulting in enhanced stability and bioactivity.

Hormonal Effects

THDOC exhibits both mineralocorticoid and glucocorticoid activities, though it is primarily recognized for its mineralocorticoid effects. It influences electrolyte balance and blood pressure regulation by promoting sodium retention and potassium excretion in the kidneys.

- Mineralocorticoid Activity : THDOC binds to mineralocorticoid receptors (MR), leading to increased expression of sodium channels and sodium-potassium ATPase in renal epithelial cells, which enhances sodium reabsorption and potassium secretion.

- Glucocorticoid Activity : While less potent than cortisol, THDOC can exert glucocorticoid effects, influencing glucose metabolism and immune responses.

Neuroactive Properties

Recent studies have highlighted the neuroactive properties of THDOC, suggesting it may play a role in modulating mood and behavior. It has been shown to interact with GABA_A receptors, potentially influencing anxiety and stress responses.

Case Studies

- Congenital Adrenal Hyperplasia (CAH) : In patients with CAH due to 21-hydroxylase deficiency, elevated levels of THDOC have been associated with hypertension and electrolyte imbalances. Treatment with glucocorticoids often normalizes these parameters, indicating THDOC's significant role in adrenal steroidogenesis .

- Cushing's Syndrome : Elevated THDOC levels have been observed in patients with Cushing's syndrome. The inhibition of steroidogenesis pathways has shown to reduce THDOC production, highlighting its importance in the pathophysiology of adrenal hyperfunction .

Comparative Biological Activity Table

| Compound | Mineralocorticoid Activity | Glucocorticoid Activity | Neuroactive Effects |

|---|---|---|---|

| (3alpha,5beta)-Tetrahydro DOC | Moderate | Low | Yes |

| 11-Deoxycorticosterone (DOC) | High | Moderate | No |

| Cortisol | High | High | Yes |

The mechanisms through which THDOC exerts its biological effects include:

Properties

IUPAC Name |

[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h15-20,25H,4-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQFXEKUXJUUMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.